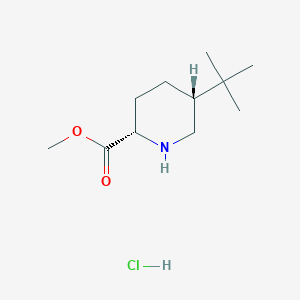

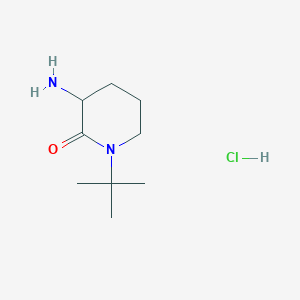

Methyl (2S,5R)-5-tert-butylpiperidine-2-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl (2S,5R)-5-tert-butylpiperidine-2-carboxylate;hydrochloride” is a complex organic compound. Based on its name, it likely contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation, reduction, and cyclization .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a piperidine ring, a carboxylate group, and a tert-butyl group. The (2S,5R) notation indicates the stereochemistry of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Piperidines, for example, can undergo a variety of reactions, including substitutions and ring-opening reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, compounds with piperidine rings often have basic properties due to the presence of a nitrogen atom .Scientific Research Applications

Stereoselective Synthesis of Pipecolic Acid Derivatives

Purkayastha et al. (2010) described a cascade of reactions leading to the stereoselective synthesis of pipecolic acid derivatives, which are crucial intermediates in the synthesis of bioactive compounds. The study showcased the vinylfluoro group as an effective acetonyl cation equivalent under acidic conditions, contributing to the field of organic synthesis by providing a novel pathway for generating complex molecular architectures (Purkayastha et al., 2010).

Hydroformylation of Oxazoline Derivatives

Kollár and Sándor (1993) conducted a study on the hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, leading to the formation of important intermediates for the synthesis of homochiral amino acid derivatives. This work demonstrates the compound's potential in stereoselective organic synthesis, offering high diastereoselectivities in transition-metal-catalyzed reactions (Kollár & Sándor, 1993).

Synthesis of Enantiopure Cyclopentane Carboxylates

Davies et al. (2003) explored the kinetic and parallel kinetic resolutions of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, allowing for the efficient synthesis of enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate. This study underscores the role of such compounds in the enantioselective synthesis of amino acid derivatives, contributing to advancements in synthetic methodology (Davies et al., 2003).

Methylenation of Various Esters

Yan et al. (2004) demonstrated the use of a CH2Cl2-Mg-TiCl4 system in the methylenation of various esters, including tert-butyl ester, showcasing the compound's utility in generating highly nucleophilic and selective titanium-methylene complexes. This work contributes to the field of organic synthesis by providing a practical reagent for large-scale synthesis, highlighting the versatility of such compounds in synthetic applications (Yan et al., 2004).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

methyl (2S,5R)-5-tert-butylpiperidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-11(2,3)8-5-6-9(12-7-8)10(13)14-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQPJRHGVFCYOB-OZZZDHQUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(NC1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1CC[C@H](NC1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[7-chloro-1-(methylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide](/img/structure/B2783743.png)

![8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2783744.png)

![3-(1H-1,2,3,4-tetraazol-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2783755.png)

![(E)-N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2783756.png)

![2-[4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2783760.png)

![N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2783762.png)

![(E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2783767.png)